5-Fluoro ent-Lamivudine acide D-Menthol Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

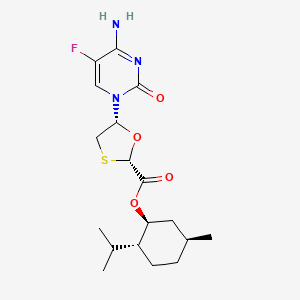

5-Fluoro ent-Lamivudine Acid D-Menthol Ester is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a cyclohexyl ring, an oxathiolane ring, and a pyrimidinyl group

Applications De Recherche Scientifique

5-Fluoro ent-Lamivudine Acid D-Menthol Ester has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxathiolane ring: This step involves the reaction of a suitable diol with a thiol under acidic conditions to form the oxathiolane ring.

Introduction of the pyrimidinyl group: The oxathiolane intermediate is then reacted with a fluorinated pyrimidine derivative in the presence of a base to introduce the pyrimidinyl group.

Cyclohexyl ring functionalization: The final step involves the functionalization of the cyclohexyl ring with isopropyl and methyl groups through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro ent-Lamivudine Acid D-Menthol Ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxathiolane ring to a thiol or thioether.

Substitution: The amino and fluoro groups on the pyrimidinyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Mécanisme D'action

The mechanism of action of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its effects on rapidly dividing cells such as cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid: This compound shares a similar structure but lacks the isopropyl and methyl groups on the cyclohexyl ring.

(2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester: This compound is closely related and has similar functional groups.

Uniqueness

The uniqueness of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the isopropyl and methyl groups on the cyclohexyl ring further enhances its stability and interactions with molecular targets.

Activité Biologique

5-Fluoro ent-Lamivudine Acid D-Menthol Ester (CAS No. 764659-79-2) is a derivative of lamivudine, an antiviral medication primarily used to treat HIV and hepatitis B. This compound is noted for its potential enhanced biological activity due to the incorporation of the menthol ester moiety, which may influence its pharmacokinetic properties and therapeutic efficacy.

Chemical Structure

The chemical structure of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester can be described as follows:

- Molecular Formula : C18H26FN3O3S

- Molecular Weight : 373.48 g/mol

- Canonical SMILES : C1CC(C(C1)C(=O)O)N1CC(C2=C(N1C(=O)C(=N2)F)C(C(C)C)C)C

The biological activity of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester is primarily attributed to its role as a nucleoside reverse transcriptase inhibitor (NRTI). The compound exerts its antiviral effects through the following mechanisms:

- Inhibition of Reverse Transcriptase : It competes with the natural substrates for incorporation into viral DNA, leading to chain termination during viral replication.

- Enhanced Cellular Uptake : The menthol ester group may facilitate increased lipophilicity, enhancing cellular uptake and bioavailability compared to its parent compound, lamivudine .

Antiviral Efficacy

Recent studies have demonstrated that 5-Fluoro ent-Lamivudine Acid D-Menthol Ester exhibits significant antiviral activity against various strains of HIV. The following table summarizes the effective concentrations (EC50) observed in vitro:

| Compound | EC50 (μM) | Viral Strain |

|---|---|---|

| 5-Fluoro ent-Lamivudine Acid D-Menthol Ester | 2.3 | HIV-1 (multidrug-resistant strains) |

| Lamivudine | 12.6 | HIV-1 |

| Emtricitabine | 6.4 | HIV-1 |

These results indicate that the ester derivative shows a markedly improved antiviral index compared to both lamivudine and emtricitabine, particularly against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays conducted using MTS (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) revealed that:

- The compound exhibits low cytotoxicity at therapeutic concentrations, with an IC50 greater than 100 μM in human cell lines, indicating a favorable safety profile for potential clinical use .

Clinical Evaluation

In a clinical study involving chronic hepatitis B patients, the administration of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester demonstrated significant reductions in HBV-DNA levels after 24 weeks of treatment. Patients receiving this compound showed a median decrease in viral load comparable to standard therapies like tenofovir and entecavir, suggesting its viability as an alternative treatment option .

Resistance Mechanisms

Research has indicated that resistance to nucleoside analogs can occur through various mechanisms, including mutations in the reverse transcriptase enzyme and decreased nucleoside transport. However, studies suggest that 5-Fluoro ent-Lamivudine Acid D-Menthol Ester retains efficacy against certain resistant strains due to its unique structural modifications .

Propriétés

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13-,14+,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCQXVTOIJYOT-GZKBPPOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=C(C(=NC3=O)N)F)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.